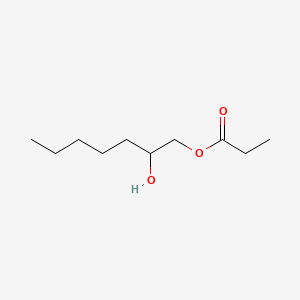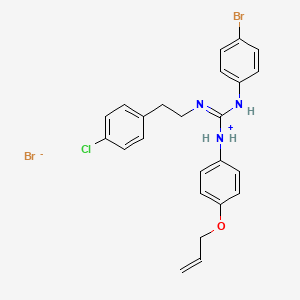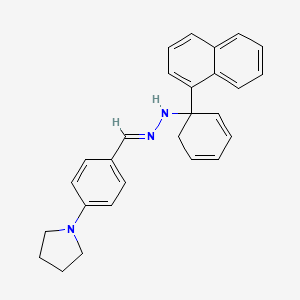
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde group, which is further linked to a naphthylphenylhydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 4-(1-Pyrrolidinyl)benzaldehyde, which can be synthesized by the reaction of pyrrolidine with benzaldehyde under acidic conditions . The resulting 4-(1-Pyrrolidinyl)benzaldehyde is then reacted with 1-naphthylphenylhydrazine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzaldehyde or naphthylphenylhydrazone moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.
Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mécanisme D'action
The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The naphthylphenylhydrazone moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring, offering different chemical reactivity and biological activity.
4-(1H-Pyrazol-1-yl)benzaldehyde: Features a pyrazole ring, which can influence its pharmacological properties.
Uniqueness
The presence of both the pyrrolidine ring and the naphthylphenylhydrazone moiety allows for versatile interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
88738-70-9 |
|---|---|
Formule moléculaire |
C27H27N3 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C27H27N3/c1-4-17-27(18-5-1,26-12-8-10-23-9-2-3-11-25(23)26)29-28-21-22-13-15-24(16-14-22)30-19-6-7-20-30/h1-5,8-17,21,29H,6-7,18-20H2/b28-21+ |
Clé InChI |
XQLFGNAAIHYJKJ-SGWCAAJKSA-N |
SMILES isomérique |
C1CCN(C1)C2=CC=C(C=C2)/C=N/NC3(CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C=NNC3(CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
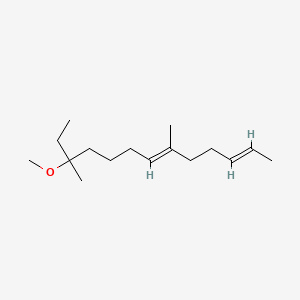

![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
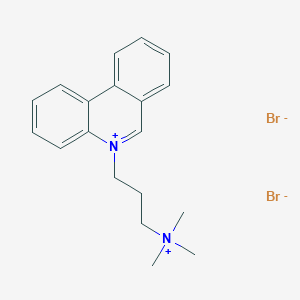
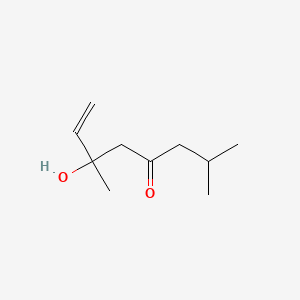
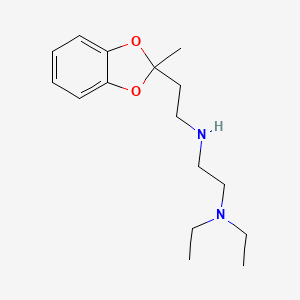
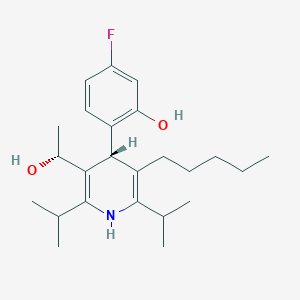
![Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-](/img/structure/B13767844.png)
![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)
